4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common synthetic route includes the acylation of piperidine with 4-fluorophenylacetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets within the cell. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Fluorophenyl)acetyl)piperidine: Lacks the morpholine-3,5-dione moiety.
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)oxazolidin-2-one: Contains an oxazolidinone ring instead of morpholine-3,5-dione.
Uniqueness
4-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c18-13-3-1-12(2-4-13)9-15(21)19-7-5-14(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNESKWURIAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.